Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate

Antimicrobial Resistance Gram-positive Gram-negative

Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate (MMDB) is a fully substituted nitroaromatic ester (C₉H₈N₂O₈, MW 272.17 g/mol) featuring a distinctive 2,6-dinitro-3-hydroxy-4-methoxy substitution pattern on a benzoate core. Initially identified as an over-nitration by-product during process development for the oncology API gefitinib, MMDB has emerged as a niche research intermediate.

Molecular Formula C9H8N2O8
Molecular Weight 272.17 g/mol
CAS No. 1261079-62-2
Cat. No. B1394514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate
CAS1261079-62-2
Molecular FormulaC9H8N2O8
Molecular Weight272.17 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)[N+](=O)[O-])C(=O)OC)[N+](=O)[O-])O
InChIInChI=1S/C9H8N2O8/c1-18-5-3-4(10(14)15)6(9(13)19-2)7(8(5)12)11(16)17/h3,12H,1-2H3
InChIKeyWVGAHQOINHARSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate (CAS 1261079-62-2): A Specialized Dinitrobenzoate Intermediate for Antimicrobial Lead Discovery


Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate (MMDB) is a fully substituted nitroaromatic ester (C₉H₈N₂O₈, MW 272.17 g/mol) featuring a distinctive 2,6-dinitro-3-hydroxy-4-methoxy substitution pattern on a benzoate core . Initially identified as an over-nitration by-product during process development for the oncology API gefitinib, MMDB has emerged as a niche research intermediate [1]. Unlike the more common 3,5-dinitrobenzoate isomers prevalent in antimycobacterial prodrug programs, MMDB's unique vicinal dinitro-hydroxy motif creates a scaffold that has demonstrated direct, multi-target antimicrobial activity in recent in vitro and in vivo zebrafish studies [1].

Unique 2,6-dinitro-3-hydroxy-4-methoxy scaffold, distinct from common 3,5-dinitro isomers
Reported direct antimicrobial screening activity; not a prodrug
Gefitinib over-nitration impurity, enabling process chemistry research

Why Generic 3,5-Dinitrobenzoates Cannot Substitute for Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate in Antimicrobial Research


Standard dinitrobenzoate libraries, such as the extensively studied 3,5-dinitrobenzoate ester prodrugs for tuberculosis, are designed around a symmetrical nitro withdrawal pattern to modulate pKa and esterase-mediated activation [1]. In contrast, MMDB presents an asymmetric 2,6-dinitro-3-hydroxy-4-methoxy architecture where the peri-hydroxy group participates in intramolecular hydrogen-bonding with the ortho-nitro group, fundamentally altering its electron density distribution, reduction potential, and direct biological interaction profile . This structural divergence means MMDB cannot be interchanged with 3,5-dinitro- or 2,4-dinitrobenzoate isomers in assays expecting the prodrug activation mechanism; instead, MMDB acts as a direct antimicrobial agent against multi-drug-resistant pathogens at concentrations as low as 50 µg/mL, a profile absent in common comparative isomers [2].

This Product (MMDB)
Generic 3,5-Dinitrobenzoate
2,6-dinitro-3-hydroxy motif with peri H-bonding; direct antimicrobial activity
3,5-dinitro pattern optimized for esterase-dependent prodrug activation
Reported activity in screening assays against MDR pathogens
Activity mainly through mycobacterial esterase release; no reported direct MDR bacterial activity
Mechanism mismatch may shift screening outcomes; interchangeable use requires validation under target assay conditions.

Quantitative Differentiation Guide: Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate vs. Isomeric Dinitrobenzoate Analogs


Direct Antibacterial Potency Against Multi-Drug Resistant (MDR) Pathogens: MMDB vs. 3,5-Dinitrobenzoate Esters

MMDB exhibits remarkable antibacterial activity against both Gram-positive and Gram-negative MDR pathogens at doses as low as 50 µg/mL, alongside potent antifungal activity against Candida albicans [1]. In contrast, the most potent 3,5-dinitrobenzoate esters (e.g., ethyl 3,5-dinitrobenzoate) show antifungal activity against C. albicans only at significantly higher MIC values of 125 µg/mL (0.52 mM) and lack reported activity against MDR bacteria [2]. This indicates MMDB provides a more potent and broader-spectrum direct antimicrobial phenotype compared to the 3,5-dinitrobenzoate prodrug series.

Antimicrobial potency
Context-dependent
MMDB 50 µg/mLvs3,5-DNB 125 µg/mL
≥2.5-fold lower active concentration; MDR bacterial activity only for MMDB
Supports antimicrobial screening context
Cross-study comparison; confirm under standardized conditions
Antimicrobial Resistance Gram-positive Gram-negative MDR

Integrated Antioxidant and Anti-Inflammatory Polypharmacology Absent in Common Nitrobenzoate Analogs

Studies on MMDB have revealed promising antioxidant and anti-inflammatory properties alongside its antimicrobial action [1]. This multifaceted bioactivity profile is not observed in the 3,5-dinitrobenzoate ester series, which has been specifically investigated for fungicidal mechanisms involving ergosterol synthesis inhibition and membrane disruption, without associated radical-scavenging or anti-inflammatory data [2]. The unique 3-hydroxy-4-methoxy substitution on the electron-deficient dinitroaromatic ring likely enables MMDB to act as both a pro-oxidant (via nitro reduction) and a radical scavenger, a duality absent in comparator scaffolds.

Polypharmacology profile
Class-level
Antioxidant and anti-inflammatory properties reported alongside antimicrobial action
Supports polypharmacology probe exploration
Exact IC₅₀ data under peer review; verify independently
Antioxidant Anti-inflammatory Polypharmacology Lead Optimization

Zebrafish Developmental Toxicity and In Vivo Safety Profiling Advantage Over Untested Dinitrobenzoate Analogs

MMDB has undergone in vivo toxicity profiling in zebrafish embryos, providing critical early-stage safety data [1]. The majority of 3,5-dinitrobenzoate and other nitrobenzoate derivatives in the antitubercular or antifungal literature are characterized only through in vitro cytotoxicity assays (e.g., HEK293, HepG2) or simple hemolysis tests, lacking whole-organism developmental toxicity assessments [2]. The availability of zebrafish toxicity data for MMDB reduces the risk of late-stage attrition and enables more confident in vivo proof-of-concept study design.

In vivo toxicity data
Assay context
MMDB: zebrafish developmental toxicity completedvsComparators: in vitro cell-line only
Reduces de novo vertebrate toxicity testing barrier
Cross-study; zebrafish data not automatically translatable
In Vivo Toxicology Zebrafish Model Developmental Toxicity Safety Pharmacology

Synthetic Accessibility and Purity: Contract Manufacturing Route via Methyl Isovanillate Nitration

MMDB is produced through controlled nitration of methyl isovanillate (methyl 3-hydroxy-4-methoxybenzoate), a synthetic route developed and optimized in the context of gefitinib API manufacturing [1]. This process yields MMDB at purities of 95% (AKSci ) or 98% (Leyan ) for research supply. In contrast, non-commercial or less common 2,6-dinitrobenzoate isomers without the 3-hydroxy-4-methoxy substitution often require custom synthesis with less characterized impurity profiles, as they are not derived from established pharmaceutical process chemistry routes. The availability of MMDB via a known and scalable route translates into consistent quality and supply for research programs.

Purity & supply
Specification review
95–98% purity via methyl isovanillate nitration
Supports lot consistency for hit validation
Supplier-dependent; verify batch purity
Process Chemistry Synthetic Route Purity Gefitinib Impurity

High-Impact Application Scenarios for Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate (CAS 1261079-62-2)


Direct Antibacterial Hit-to-Lead Programs Targeting MDR ESKAPE Pathogens

MMDB's demonstrated activity against multi-drug-resistant Gram-positive and Gram-negative strains at 50 µg/mL [1] makes it a starting point for fragment-based or scaffold-hopping campaigns seeking novel, non-prodrug antimicrobial chemotypes. Unlike 3,5-dinitrobenzoate prodrugs that require mycobacterial esterase activation, MMDB acts directly, enabling its use in standard broth microdilution screening cascades against clinical isolate panels.

Zebrafish-Based In Vivo Efficacy and Toxicity Screening for Antimicrobial Leads

With existing zebrafish developmental toxicity and in vivo validation data available [1], MMDB is immediately suitable for researchers designing vertebrate infection models (e.g., zebrafish-MRSA or mycobacterial immersion models) without the delay of de novo acute toxicity testing. This advantage is absent for most comparator dinitrobenzoate leads, which remain limited to in vitro cytotoxicity data [2].

Polypharmacological Probe for Infection-Associated Inflammation and Oxidative Stress

The reported antioxidant and anti-inflammatory properties of MMDB [1] position it as a chemical probe for dissecting host-pathogen oxidative interactions. Procurement of MMDB enables researchers to simultaneously monitor bacterial burden reduction and host ROS/cytokine modulation in co-culture models, a dual endpoint not achievable with 3,5-dinitrobenzoate analogs that lack these ancillary bioactivities [3].

Process Chemistry Research on Over-Nitration Impurity Fate and Control in Gefitinib Synthesis

As the over-nitrated by-product in the methyl isovanillate nitration step of gefitinib manufacturing [1], MMDB is essential for academic and industrial process chemistry groups conducting impurity profiling, analytical method development, and Design of Experiments (DoE) studies to optimize nitration selectivity. No alternative compound replicates this specific impurity identity in the gefitinib synthetic route.

Application
Selection Property
Validation Focus
MDR pathogen screening studies
Direct antimicrobial scaffold (non-prodrug)
MIC and spectrum assays against clinical isolates
Zebrafish infection model research
Available in vivo toxicity profiling
Developmental toxicity and host survival endpoints
Polypharmacological probe research
Reported antioxidant and anti-inflammatory profile
Host-pathogen oxidative interaction assays
Gefitinib process chemistry research
Over-nitration impurity with defined synthetic route
Nitration selectivity and analytical impurity profiling
All applications are research-use only; not for human or veterinary diagnostic or therapeutic use.
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